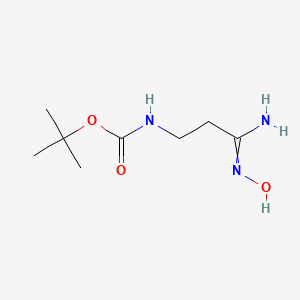

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is a compound with a wide range of applications in scientific research. This compound is used in chemical synthesis, drug discovery, and biochemistry. It is an important tool for scientists to understand biochemical processes and to develop new drugs. In

Scientific Research Applications

Photoredox-Catalyzed Amination

Wang et al. (2022) explored the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a versatile amidyl-radical precursor. This research demonstrated a novel cascade pathway for assembling a range of 3-aminochromones under mild conditions, showcasing the compound's utility in photoredox chemistry for creating complex heterocycles with potential biological activity Wang et al., 2022.

Chemoselective Transformation

Sakaitani and Ohfune (1990) detailed the chemoselective transformation of amino protecting groups into tert-butyldimethylsilyl carbamates. Their work emphasizes the compound's role in protecting group chemistry, crucial for synthesizing peptides and other nitrogen-containing organic compounds Sakaitani & Ohfune, 1990.

Synthesis of Amino Acid Derivatives

The synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate by Zhao et al. (2017) highlights the compound's significance in creating intermediates for biologically active compounds such as omisertinib (AZD9291). Their optimized synthetic method underscores the versatility of tert-butyl carbamate derivatives in medicinal chemistry for the rapid development of pharmaceuticals Zhao et al., 2017.

Carbamate Derivatives Synthesis

Research by Harris and Wilson (1983) introduced tert-butyl aminocarbonate (tert-butyloxycarbonyloxyamine) by reacting hydroxylamine with di-tert-butyl dicarbonate, showcasing the compound's potential in acylating amines. This study provides insights into new methodologies for synthesizing protected amino acids and amines, pivotal for peptide synthesis Harris & Wilson, 1983.

Mechanism of Action

Target of Action

It is known that carbamates, in general, are used as protecting groups for amines, especially in the synthesis of peptides .

Mode of Action

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate, as a carbamate, acts as a protecting group for amines. It can be installed and removed under relatively mild conditions . The compound can be synthesized by reacting Boc anhydride with ethanol in an ice bath, followed by the slow addition of a 70% solution of ammonia .

Biochemical Pathways

It is known that carbamates play a crucial role in peptide synthesis . They protect the amine group during the synthesis process, preventing unwanted side reactions.

Pharmacokinetics

It is known that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Result of Action

The result of the action of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate is the protection of the amine group during peptide synthesis, allowing for the successful formation of peptide bonds . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Action Environment

The action of tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate can be influenced by various environmental factors. For instance, the compound’s solubility can affect its efficacy and stability. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile can influence how the compound interacts with its environment and carries out its function.

properties

IUPAC Name |

tert-butyl N-(3-amino-3-hydroxyiminopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)10-5-4-6(9)11-13/h13H,4-5H2,1-3H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRZCIJAPSBNIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (Z)-(3-amino-3-(hydroxyimino)propyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Fluoro-11H-benzo[a]carbazole](/img/structure/B1458954.png)

![2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1458955.png)

![Copper(II)bis[1-(2-pyridylazo)naphthalene-2-olate]](/img/structure/B1458971.png)

![2-Chloro-1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone](/img/structure/B1458974.png)

![2-Oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B1458976.png)